molecular formula C16H16O B13967590 4-(2-Naphthalenyl)cyclohexanone

4-(2-Naphthalenyl)cyclohexanone

Cat. No.: B13967590
M. Wt: 224.30 g/mol
InChI Key: IWMUXSJDSYQUCF-UHFFFAOYSA-N
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Description

4-(2-Naphthalenyl)cyclohexanone is an organic compound with the molecular formula C16H16O. It consists of a cyclohexanone ring substituted with a naphthalenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthalenyl)cyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthalenyl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Naphthalenyl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Naphthalenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing biological processes and chemical reactions. Detailed studies on its mechanism of action are ongoing, focusing on its interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Naphthalenyl)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

4-naphthalen-2-ylcyclohexan-1-one

InChI

InChI=1S/C16H16O/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-6,11,13H,7-10H2

InChI Key

IWMUXSJDSYQUCF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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